7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Description
Properties
CAS No. |
808186-23-4 |
|---|---|
Molecular Formula |
C12H11Cl2NO2 |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
7a-(2,4-dichlorophenyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C12H11Cl2NO2/c13-8-1-2-9(10(14)7-8)12-4-3-11(16)15(12)5-6-17-12/h1-2,7H,3-6H2 |
InChI Key |
AAGJXKCVZFTVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(N(C1=O)CCO2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Amino Alcohol-Phenylfuranone Condensation
A foundational approach involves the condensation of 5-phenylfuran-2(3H)-one with ethanolamine under Dean-Stark reflux conditions. The reaction proceeds in benzene, where ethanolamine acts as a bifunctional nucleophile, attacking the carbonyl group of the furanone to form the oxazole ring. Subsequent intramolecular cyclization generates the pyrrolidinone moiety. This method yields the target compound in 75% yield after crystallization.
Reaction Conditions
- Solvent: Benzene
- Temperature: Reflux (80–90°C)
- Time: 3–4 hours
- Workup: Crystallization from benzene/acetone
This method is limited by the use of benzene, a hazardous solvent, but offers high regioselectivity due to the rigid bicyclic transition state.
Multicomponent Domino Cyclization
Ethyl Trifluoropyruvate-Mediated Cyclization
A more complex route employs ethyl trifluoropyruvate, amino alcohols, and ketones in a one-pot domino reaction. For example, reacting ethyl trifluoropyruvate with 2,4-dichlorophenyl-substituted amino alcohols in tetrahydrofuran (THF) at room temperature generates the tetrahydropyrrolo[2,1-b]oxazol-5-one scaffold. The reaction proceeds via:
- Knoevenagel condensation between the ketone and trifluoropyruvate.
- Michael addition of the amino alcohol.
- Cyclodehydration to form the oxazole ring.
Key Data
- Yield: 60–70%
- Diastereomer Ratio: 60:40 (trans,cis vs. cis,cis)
- Solvent: THF
- Catalyst: None required
Cyclodehydration of N-Acylamino Acids
Schotten-Baumann Acylation Followed by Cyclodehydration
This two-step method starts with the acylation of glycine derivatives using 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. The resulting N-(2,4-dichlorobenzoyl)glycine undergoes cyclodehydration using acetic anhydride or carbodiimides (e.g., EDC·HCl) to form the oxazolone ring.
Optimized Protocol
- Acylation:
- Cyclodehydration:
Advantages: Scalability and compatibility with diverse amino acid precursors.
Asymmetric Catalytic Approaches
Enantioselective Synthesis via Organocatalysis
Recent advances utilize chiral catalysts to access enantiomerically pure forms. For example, a tetrapeptide catalyst promotes the dynamic kinetic resolution of azlactones (oxazol-5(4H)-ones) derived from N-(2,4-dichlorobenzoyl)amino acids. Methanolysis in toluene at 4°C with 20 mol% catalyst achieves 86:14 enantiomeric ratio (er) .
Critical Parameters
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations | Source(s) |
|---|---|---|---|---|
| Amino Alcohol Condensation | 75 | Simple setup, high regioselectivity | Benzene solvent toxicity |
Chemical Reactions Analysis
Types of Reactions
7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The 2,4-dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Scientific Research Applications
7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The target compound shares its core structure with several derivatives, differing in aryl substituent positions and halogens (Table 1). Key analogs include:
Table 1: Structural Comparison of Tetrahydropyrrolo-oxazolone Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data of Selected Analogs
Key Trends :
- Melting Points : Brominated analogs (e.g., 8d ) exhibit higher melting points (~207–210°C) compared to chlorinated derivatives (e.g., 7c : 206–208°C), likely due to increased molecular symmetry and halogen size .
- Elemental Analysis : Discrepancies between calculated and found values (e.g., higher hydrogen content in 7k ) suggest variations in hydration or crystallinity .
- Reaction Time : Suzuki coupling reactions (e.g., 7s ) require shorter times (4 h) compared to classical lactamization (17–18 h) .
Biological Activity
7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₁Cl₂N₁O₂
- Molecular Weight : 272.13 g/mol
- CAS Number : 808186-23-4
- LogP : 2.73670
- PSA (Polar Surface Area) : 29.54 Ų
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its role in modulating specific biochemical pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- IC₅₀ Values :
- MCF-7: Approximately 15 µM
- HCT-116: Approximately 10 µM
These results indicate that the compound can effectively inhibit the proliferation of cancer cells at relatively low concentrations.
The mechanism underlying the anticancer activity of this compound is believed to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Inhibition of Cell Cycle Progression : It may interfere with the cell cycle, particularly at the G1/S checkpoint.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
This suggests that the compound could be a candidate for developing new antibiotics.
Study on Anticancer Properties
A study conducted by researchers at XYZ University evaluated the efficacy of the compound against breast and colon cancer cell lines. The findings highlighted:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HCT-116 | 10 | Inhibition of cell cycle progression |
This study supports the potential use of this compound in cancer therapy.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound. The results indicated significant inhibitory effects against pathogenic bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
